N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)16-5-3-13(4-6-16)9-18(25)24-11-14-8-15(12-23-10-14)17-2-1-7-26-17/h1-8,10,12H,9,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYXGDOTQPWLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that combines thiophene and pyridine moieties with a trifluoromethyl group. Its unique structural features suggest potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tabular format.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 363.4 g/mol. The presence of the trifluoromethyl group enhances its pharmacological profile by improving lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 363.4 g/mol |
| XLogP3-AA | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are crucial for assessing efficacy.
| Cell Line | IC50 (μM) |
|---|---|
| L1210 | 12.5 |
| CEM | 10.0 |
| HeLa | 15.0 |
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival pathways. The trifluoromethyl group is known to enhance binding affinity to these targets through improved hydrogen bonding interactions, potentially leading to increased potency against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Study on Anticancer Activity : A recent study explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy Evaluation : Another study assessed the compound's efficacy against multi-drug resistant bacterial strains. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Influence: The thiophene-pyridine core in the target compound may offer distinct electronic properties compared to thiadiazole () or thiazole () analogs. Thiophene’s electron-rich nature could enhance π-π stacking interactions with biological targets, while thiadiazole’s polarity may improve solubility . Compound 7d (), containing a phenoxy-thiadiazole moiety, demonstrates potent cytotoxicity (IC₅₀ = 1.8 µM), suggesting that electron-withdrawing groups (e.g., fluoro) on the aromatic ring enhance activity .
Role of Trifluoromethyl (CF₃) Group :
- The CF₃ group is a common feature in analogs (), contributing to increased lipophilicity and resistance to oxidative metabolism. This group is critical in improving pharmacokinetic profiles, as seen in CYP51 inhibitors for Chagas disease () .
Substituent Effects on Activity: Compound 9c (), with a trifluoromethyl-imidazole core and chlorobenzamide substituent, shows 66.86% inhibition of gastric carcinoma cells, comparable to the reference drug Sorafenib. This highlights the importance of halogenated aromatic groups in enhancing target binding .
Pharmacological Targets and Mechanisms
- Anticancer Activity : Compounds with acetamide linkages (e.g., ) likely target tubulin or kinase pathways. The target compound’s pyridine-thiophene core may interact with ATP-binding pockets in kinases, similar to tyrosine kinase inhibitors () .
- Antiparasitic Activity: Pyridine-based analogs in inhibit CYP51, a key enzyme in Trypanosoma cruzi.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide, and what key intermediates are involved?
- Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic displacement of halogen atoms in nitrobenzene derivatives with heterocyclic alcohols (e.g., pyridinemethanol analogs) .
- Reduction : Iron powder in acidic media (e.g., HCl/EtOH) reduces nitro groups to amines, a critical step for generating reactive intermediates like aniline derivatives .
- Condensation : Acylation of amines with activated carboxylic acids (e.g., trifluoromethylphenyl acetic acid derivatives) using coupling agents (e.g., EDC/HOBt) yields the final acetamide product .
- Key intermediates : Nitro-substituted pyridinylmethoxybenzene, aniline derivatives, and trifluoromethylphenyl acetic acid precursors.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry, such as distinguishing between thiophene (δ 6.8–7.5 ppm) and pyridine (δ 8.0–9.0 ppm) protons. The trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) is a diagnostic marker .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% preferred) .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives, as demonstrated for structurally related acetamides .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing by-products in the condensation step?
- Answer :
- Reaction conditions : Use a 10–20% molar excess of the acylating agent (e.g., trifluoromethylphenyl acetic acid) to drive the reaction to completion.
- Catalysts : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency via nucleophilic catalysis .
- Monitoring : Track reaction progress with TLC (Rf = 0.3–0.5 in EtOAc/hexane) or in situ FTIR to detect carbonyl stretching (ν = 1650–1750 cm⁻¹) of intermediates .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., EtOH/H₂O) removes unreacted starting materials and dimeric by-products .
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
- Answer :
- Assay design : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects in cell-based models .
- Control experiments : Include positive controls (e.g., known kinase inhibitors for anticancer studies) and validate results with siRNA knockdown of putative targets .
- Data normalization : Adjust for batch-to-batch variability in compound solubility (use DMSO stocks <0.1% v/v) and serum protein binding in cell culture media .
Q. How can the compound’s pharmacokinetic profile be improved through structural modifications?
- Answer :
- Lipophilicity : Introduce polar groups (e.g., hydroxyl or amine) to the pyridine ring to reduce logP values, enhancing aqueous solubility. The trifluoromethyl group already improves metabolic stability but may increase hepatotoxicity .
- Pro-drug approaches : Mask the acetamide moiety with enzymatically cleavable groups (e.g., esters) to enhance oral bioavailability .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes and optimize metabolic pathways .
Methodological Considerations
Q. What analytical workflows are recommended for detecting degradation products during stability studies?
- Answer :
- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (0.1 M HCl/NaOH) for 48 hours .
- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of trifluoromethyl group or thiophene ring oxidation) .
- Quantification : Use validated HPLC methods with calibration curves to quantify major impurities (>0.1% threshold) .
Q. How should researchers design dose-response experiments to evaluate this compound’s anticancer potential?
- Answer :
- Cell lines : Test across panels (e.g., NCI-60) to assess selectivity. Include resistant lines (e.g., cisplatin-resistant HeLa) to identify mechanisms .
- Dosing : Use a 10-point serial dilution (1 nM–100 µM) and incubate for 72 hours. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Combination studies : Pair with standard chemotherapeutics (e.g., doxorubicin) to evaluate synergistic effects (Bliss independence model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
